molecular formula C11H14N2O B6207084 1-(2H-indazol-2-yl)butan-2-ol CAS No. 2703781-23-9

1-(2H-indazol-2-yl)butan-2-ol

Katalognummer: B6207084
CAS-Nummer: 2703781-23-9
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: XBZZCCIKMUUPJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2H-indazol-2-yl)butan-2-ol is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a butanol group attached to the indazole ring. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

1-(2H-indazol-2-yl)butan-2-ol undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 1-(2H-indazol-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other cellular targets, leading to its antimicrobial and anticancer effects. The exact molecular pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

1-(2H-indazol-2-yl)butan-2-ol can be compared with other similar compounds, such as:

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2H-indazol-2-yl)butan-2-ol involves the reaction of 2-(2H-indazol-2-yl)acetonitrile with 1-bromo-2-butanol in the presence of a base to form the desired product.", "Starting Materials": [ "2-(2H-indazol-2-yl)acetonitrile", "1-bromo-2-butanol", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 2-(2H-indazol-2-yl)acetonitrile and base in a suitable solvent (e.g. DMF, DMSO) and stir the mixture at room temperature.", "Step 2: Add 1-bromo-2-butanol to the reaction mixture and continue stirring at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain 1-(2H-indazol-2-yl)butan-2-ol as a white solid." ] }

CAS-Nummer

2703781-23-9

Molekularformel

C11H14N2O

Molekulargewicht

190.24 g/mol

IUPAC-Name

1-indazol-2-ylbutan-2-ol

InChI

InChI=1S/C11H14N2O/c1-2-10(14)8-13-7-9-5-3-4-6-11(9)12-13/h3-7,10,14H,2,8H2,1H3

InChI-Schlüssel

XBZZCCIKMUUPJM-UHFFFAOYSA-N

Kanonische SMILES

CCC(CN1C=C2C=CC=CC2=N1)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.